molecular formula C19H18N2O3 B10833328 Diazepinone derivative 1

Diazepinone derivative 1

Cat. No.: B10833328
M. Wt: 322.4 g/mol
InChI Key: JTMQTEDUASKITJ-UHFFFAOYSA-N
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Description

Diazepinone derivative 1 is a compound belonging to the class of diazepinones, which are seven-membered heterocyclic compounds containing two nitrogen atoms These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Diazepinone derivative 1 can be synthesized via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. This method is efficient and can be performed under transition metal-free conditions. The reaction involves the use of various α-halogenoacetamides and 1-azadienes, which are well tolerated and give the desired products in good to excellent yields .

Another synthetic route involves the use of ring-closing metathesis, where diazepinone derivatives are prepared from α-amino acids and amino alcohols. This method also allows for the coupling of diazepinones with ribose derivatives to form novel diazepinone nucleosides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The domino aza-Michael/SN2 cyclization method is particularly suitable for industrial production due to its high yield and efficiency. The reaction can be scaled up to produce gram-scale quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

Diazepinone derivative 1 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized diazepinone derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted diazepinone derivatives .

Scientific Research Applications

Diazepinone derivative 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of diazepinone derivative 1 involves its interaction with specific molecular targets and pathways. For example, some diazepinone derivatives have been shown to inhibit human cytidine deaminase, an enzyme involved in nucleic acid metabolism. The compound binds to the active site of the enzyme, preventing its normal function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Diazepinone derivative 1 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

9-methoxy-2-(5-methylfuran-2-yl)-7,8-dihydro-4H-[1,4]diazepino[7,1-a]isoquinolin-5-one

InChI

InChI=1S/C19H18N2O3/c1-12-6-7-18(24-12)15-10-16-13-4-3-5-17(23-2)14(13)8-9-21(16)19(22)11-20-15/h3-7,10H,8-9,11H2,1-2H3

InChI Key

JTMQTEDUASKITJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NCC(=O)N3CCC4=C(C3=C2)C=CC=C4OC

Origin of Product

United States

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